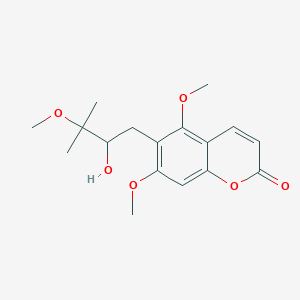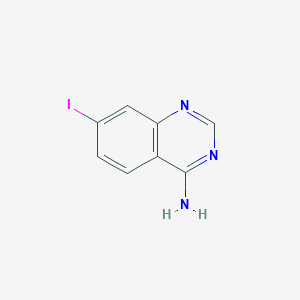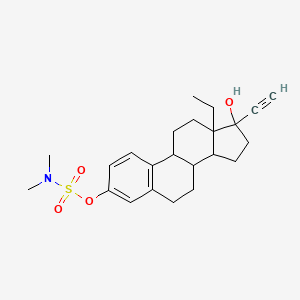
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group to the 13th carbon position.
Sulfamoylation: Introduction of the dimethylsulfamoyloxy group at the 3rd position.
Alkyne Formation: Formation of the 20-yn group through appropriate alkyne synthesis methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a hormone replacement therapy or in the treatment of certain hormonal disorders.
Industry
In the industrial sector, this compound may be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Receptor Binding: Binding to steroid hormone receptors.
Gene Regulation: Modulation of gene expression through receptor-mediated pathways.
Cellular Effects: Changes in cellular processes, such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid backbone.
Norethindrone: A synthetic progestin with similar functional groups.
Uniqueness
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is unique due to its specific combination of functional groups and its synthetic origin. This uniqueness allows it to have distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H31NO4S |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C23H31NO4S/c1-5-22-13-11-19-18-10-8-17(28-29(26,27)24(3)4)15-16(18)7-9-20(19)21(22)12-14-23(22,25)6-2/h2,8,10,15,19-21,25H,5,7,9,11-14H2,1,3-4H3 |
InChI Key |
ZBACBJUPJKFZST-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


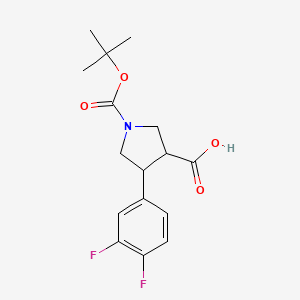
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
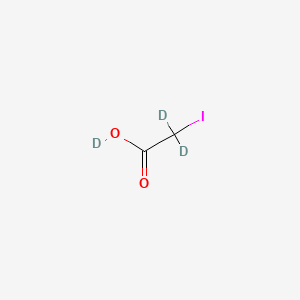

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
